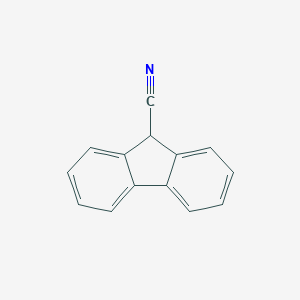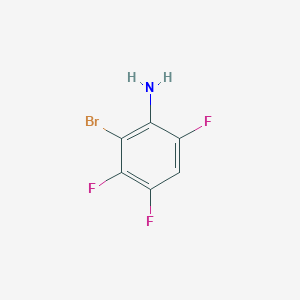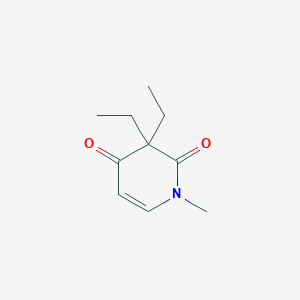
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become a popular ingredient in many commercial insect repellent products. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas.
Mechanism Of Action
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione works by interfering with the insect's ability to detect the presence of humans or animals. It does this by masking the scent of carbon dioxide and lactic acid, which are two chemicals that humans and animals produce and that insects use to locate their hosts. 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione also affects the insect's nervous system, causing it to become disoriented and preventing it from biting or feeding.
Biochemical And Physiological Effects
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione has been found to be safe for use in humans when used according to the manufacturer's instructions. However, there have been some reports of adverse reactions, including skin irritation, eye irritation, and neurological symptoms such as headaches, dizziness, and seizures. These adverse reactions are rare and usually occur when 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione is used in high concentrations or applied to damaged or irritated skin.
Advantages And Limitations For Lab Experiments
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione is a useful tool for researchers studying insect behavior and ecology. It can be used to create controlled environments in which insects are exposed to different concentrations of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and their responses are observed and recorded. However, there are limitations to the use of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione in lab experiments. For example, the effects of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione on insects in the lab may not reflect the effects of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione in the field, where insects are exposed to a variety of environmental factors that can affect their behavior.
Future Directions
There are several areas of research that could be pursued in the future to further our understanding of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and its effects on insects. One area of research could focus on the development of new insect repellents that are more effective and less toxic than 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione. Another area of research could focus on the development of new methods for controlling insect populations, such as the use of genetically modified insects or the use of pheromones to disrupt insect mating patterns. Finally, research could be conducted to better understand the ecological and environmental impacts of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and other insect repellents, particularly in areas where these chemicals are used extensively.
Synthesis Methods
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione can be synthesized through a variety of methods, including the reaction of 3-methylpyridine-2,4-dione with diethyl sulfate, the reaction of 3-methylpyridine-2,4-dione with diethylamine, or the reaction of 3,3-diethyl-1-methylpyridine with chlorosulfonic acid. The most commonly used method involves the reaction of 3-methylpyridine-2,4-dione with diethyl sulfate.
Scientific Research Applications
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione works by interfering with the insect's ability to detect the presence of humans or animals. It does this by masking the scent of carbon dioxide and lactic acid, which are two chemicals that humans and animals produce and that insects use to locate their hosts.
properties
CAS RN |
1130-18-3 |
|---|---|
Product Name |
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione |
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3,3-diethyl-1-methylpyridine-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)6-7-11(3)9(10)13/h6-7H,4-5H2,1-3H3 |
InChI Key |
PMYYZHNRRDQBLH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
Canonical SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
synonyms |
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



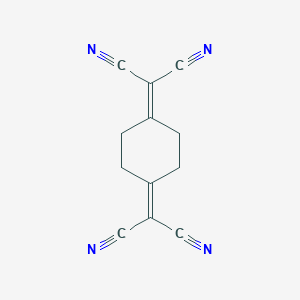
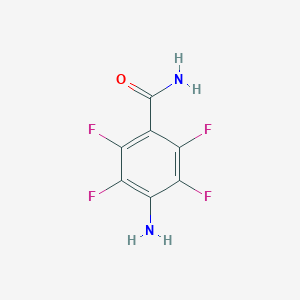
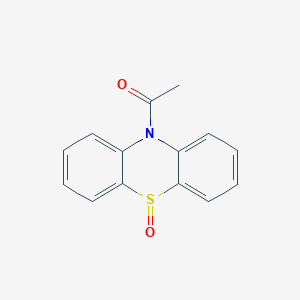
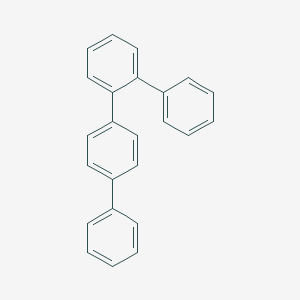
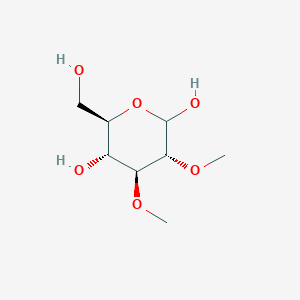

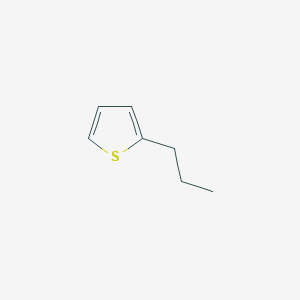
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
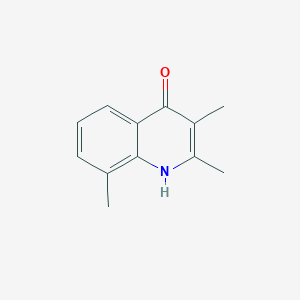
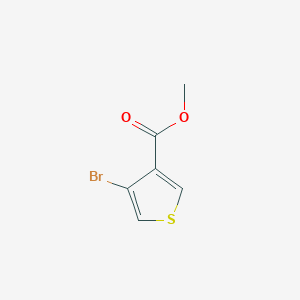
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
